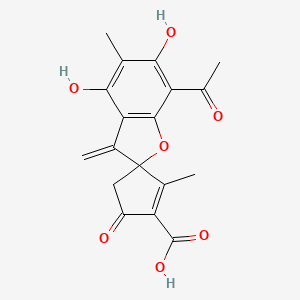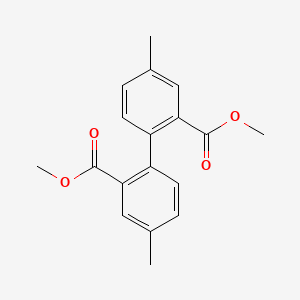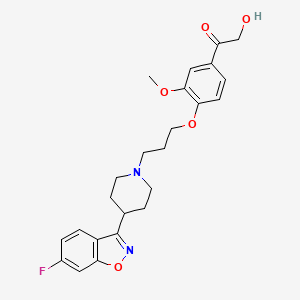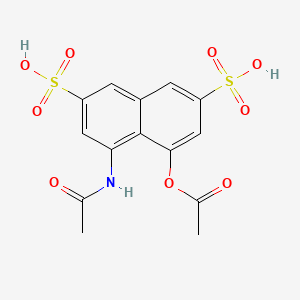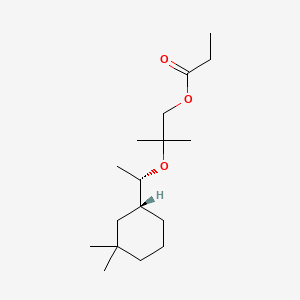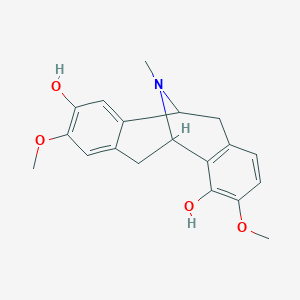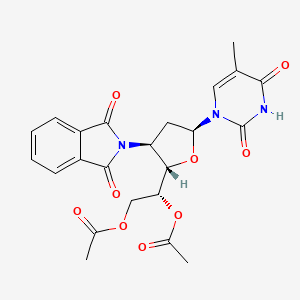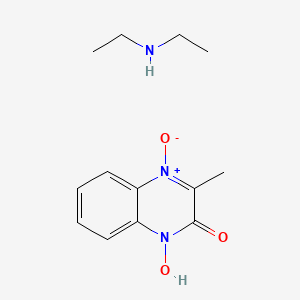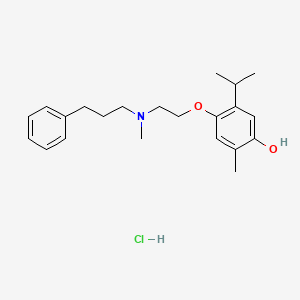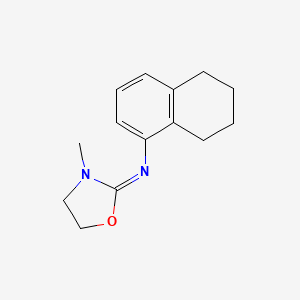
1,1,4,4-Tetramethyl-1H,4H-thieno(3,4-c)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4,4-Tetramethyl-1H,4H-thieno(3,4-c)thiophene is a novel heterocyclic compound characterized by its unique bicyclic molecular framework. This compound contains eight π-electrons and is known for its planar and rigid structure, with interatomic distances corresponding to either ideally single or ideally double bonds
Métodos De Preparación
The synthesis of 1,1,4,4-Tetramethyl-1H,4H-thieno(3,4-c)thiophene involves several steps. One common method includes the reaction of lithium methoxide with γ,γ’-dialkylallenyl thiocyanate . This reaction is typically carried out under controlled conditions to ensure high purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
1,1,4,4-Tetramethyl-1H,4H-thieno(3,4-c)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1,4,4-Tetramethyl-1H,4H-thieno(3,4-c)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of 1,1,4,4-Tetramethyl-1H,4H-thieno(3,4-c)thiophene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. The compound’s planar structure allows it to effectively interact with aromatic systems, influencing various biochemical pathways .
Comparación Con Compuestos Similares
1,1,4,4-Tetramethyl-1H,4H-thieno(3,4-c)thiophene can be compared with other similar compounds, such as:
Thieno[3,4-b]thiophene: Another heterocyclic compound with a similar structure but different electronic properties.
Selenolo[3,4-c]selenophene: A selenium analog with distinct chemical reactivity and applications.
The uniqueness of this compound lies in its specific electronic configuration and structural rigidity, which confer unique chemical and physical properties.
Propiedades
Número CAS |
76842-78-9 |
|---|---|
Fórmula molecular |
C10H14S2 |
Peso molecular |
198.4 g/mol |
Nombre IUPAC |
3,3,6,6-tetramethylthieno[3,4-c]thiophene |
InChI |
InChI=1S/C10H14S2/c1-9(2)7-5-12-10(3,4)8(7)6-11-9/h5-6H,1-4H3 |
Clave InChI |
PSRRSGOXYKKNQI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CSC(C2=CS1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





